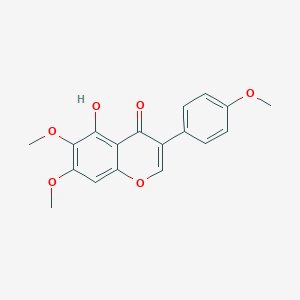
5-Hydroxy-6,7,4'-trimethoxyisoflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-6,7,4’-trimethoxyisoflavone: is a naturally occurring isoflavone, a type of flavonoid, which is predominantly found in plants. Isoflavones are known for their diverse biological activities and are often studied for their potential health benefits. This compound, in particular, has been identified in various plant species and is noted for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-6,7,4’-trimethoxyisoflavone typically involves the methylation of hydroxyl groups on the isoflavone backbone. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically engineered microorganisms that can produce isoflavones through fermentation processes. This method is advantageous as it can be more environmentally friendly and cost-effective compared to traditional chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiols, amines, bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original isoflavone structure .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Hydroxy-6,7,4’-trimethoxyisoflavone is studied for its potential as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable compound in synthetic organic chemistry .
Biology: Biologically, this compound has been shown to exhibit significant anti-inflammatory and antimicrobial properties. It has been studied for its ability to inhibit the production of pro-inflammatory cytokines and its potential use in treating inflammatory diseases .
Medicine: In medicine, 5-Hydroxy-6,7,4’-trimethoxyisoflavone is being explored for its potential therapeutic applications, including its use as an anti-cancer agent. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth .
Industry: Industrially, this compound can be used in the development of natural health products and supplements due to its bioactive properties. It is also being investigated for its potential use in agricultural applications as a natural pesticide .
Wirkmechanismus
The mechanism of action of 5-Hydroxy-6,7,4’-trimethoxyisoflavone involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators such as prostaglandins and nitric oxide .
Additionally, this compound can induce apoptosis in cancer cells by activating caspase-3, a key enzyme in the apoptotic pathway. This leads to the cleavage of poly (ADP-ribose) polymerase (PARP) and the subsequent death of cancer cells .
Vergleich Mit ähnlichen Verbindungen
5,7,4’-Trimethoxyflavone: Another flavonoid with similar structural features but lacking the hydroxyl group at the 5-position.
7-Hydroxy-4’,5,6-trimethoxyisoflavone: Similar structure but with a hydroxyl group at the 7-position instead of the 5-position.
5,6-Dimethoxy-2’,3’-methylenedioxyisoflavone: Contains methylenedioxy groups instead of methoxy groups.
Uniqueness: 5-Hydroxy-6,7,4’-trimethoxyisoflavone is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its distinct biological activities. Its ability to inhibit specific enzymes and induce apoptosis in cancer cells sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
5-hydroxy-6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)12-9-24-13-8-14(22-2)18(23-3)17(20)15(13)16(12)19/h4-9,20H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAFRCVVAONVFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
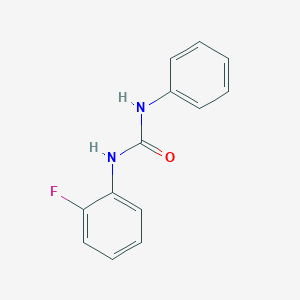
![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)
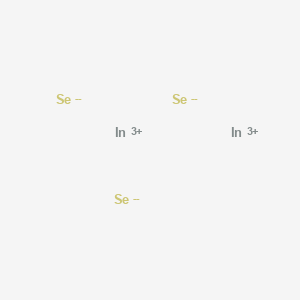
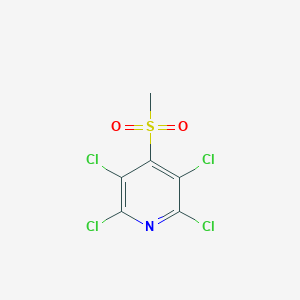
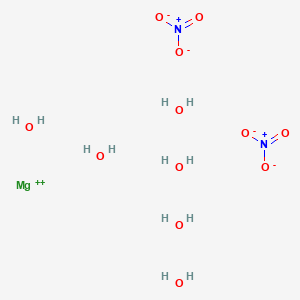
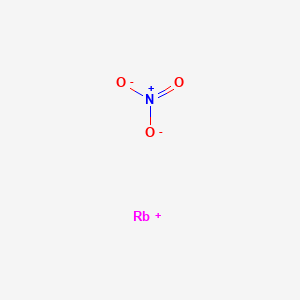
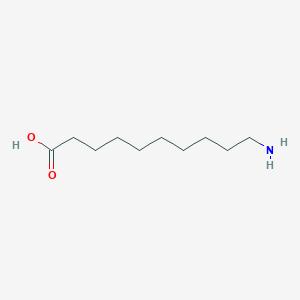
![5-[(4-Ethoxyphenyl)diazenyl]-2-[2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B80630.png)
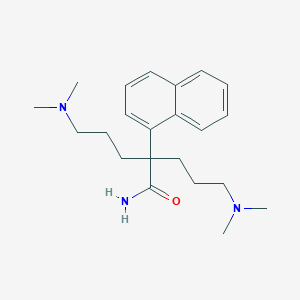
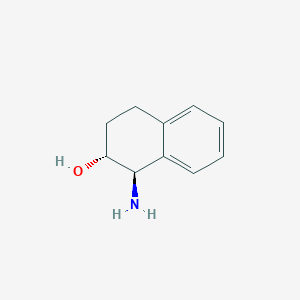
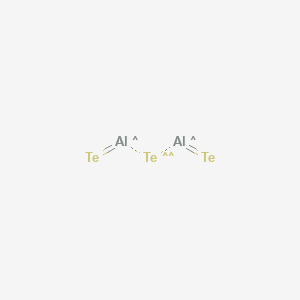
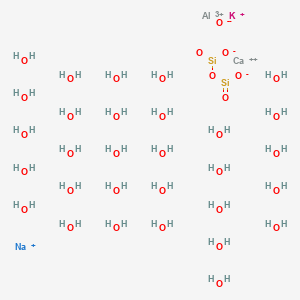
![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)
![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)
